molecular formula C14H18N4O3 B2408120 N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1235040-73-9

N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2408120
CAS No.: 1235040-73-9
M. Wt: 290.323
InChI Key: CRQCBJGFODIZNL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

The chemical compound N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of triazole derivatives known for their versatile pharmacological properties. These compounds, including various analogs, have been identified to possess significant anti-convulsive activities, making them potential candidates for the treatment of epilepsy and related conditions of tension and agitation. This is underscored by their structural specificity, where alterations in substituents on the triazole ring or the phenethyl group can markedly influence their biological activity and pharmacokinetics (Shelton, 1981).

Biological Activity and Potential Applications

A wide array of triazole derivatives, including those structurally similar to this compound, has shown promising antimicrobial activities. Their effectiveness against primary pathogens such as Escherichia coli, Klebsiella pneumonia, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, along with fungal strains like Cryptococcus neoformans var. grubii and Candida albicans, indicates their potential as broad-spectrum antimicrobial agents. The selective action of these compounds, combined with their minimal impact on human cell viability, positions them as promising candidates for developing new antimicrobial drugs (Pokhodylo et al., 2021).

Chemical Synthesis and Modification

The compound N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, closely related to the subject compound, was synthesized through a multi-step process starting from 4-chlorobenzenamine. This synthesis process highlights the chemical flexibility and the potential for generating diverse derivatives through modifications at specific positions on the triazole ring. Such modifications can lead to compounds with varied biological activities and properties, thus expanding the application range of these molecules in scientific research and potentially as therapeutic agents (Kan, 2015).

Crystallography and Molecular Structure

The crystal structure analysis of compounds within the triazole class, such as cafenstrole (a triazole herbicide), provides insights into the molecular arrangement and interactions that may influence the biological activity of these compounds. Understanding the crystal structure aids in the rational design of new derivatives with enhanced activity and specificity. The analysis of molecular interactions, including hydrogen bonding and weak C-H⋯π interactions, is crucial for the development of compounds with desired biological properties (Kang et al., 2015).

Mechanism of Action

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-18-9-11(16-17-18)14(19)15-7-6-10-4-5-12(20-2)13(8-10)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCBJGFODIZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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